molecular formula C6H14ClNO3 B3154510 (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride CAS No. 77841-56-6

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

Cat. No.: B3154510
CAS No.: 77841-56-6
M. Wt: 183.63 g/mol
InChI Key: BLTXEPQZAMUGID-VKYWDCQCSA-N
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Description

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of amino and hydroxymethyl groups through selective functionalization reactions.

    Chiral Resolution: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each stereocenter.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis procedures while ensuring the maintenance of stereochemical integrity.

    Purification: Use of crystallization, chromatography, or other purification techniques to obtain the pure hydrochloride salt.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups and stereocenters.

Medicine

In medicinal chemistry, it serves as a precursor for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, it can be used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.

Mechanism of Action

The mechanism of action of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol: The free base form of the compound.

    (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol acetate: An ester derivative.

    (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol sulfate: A sulfate salt derivative.

Uniqueness

The hydrochloride salt form of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol is unique due to its enhanced solubility and stability compared to its free base and other salt forms. This makes it particularly useful in pharmaceutical formulations and other applications where solubility and stability are critical.

Properties

IUPAC Name

(1S,2R,3S,5S)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXEPQZAMUGID-VKYWDCQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N)O)O)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1N)O)O)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-88-1
Record name 220497-88-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 2
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 3
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 4
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 5
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 6
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

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